molecular formula C18H19NO4 B5822837 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B5822837
M. Wt: 313.3 g/mol
InChI Key: NSLHBRSZQOSXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BRL-15572 belongs to the class of benzodioxinylacetamides and has been studied for its ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide acts as a positive allosteric modulator of the GABAB receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter GABA binds. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neurotransmitter release and synaptic activity.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of the GABAB receptor, leading to a decrease in neurotransmitter release and synaptic activity. This has been linked to potential therapeutic effects on depression, anxiety, addiction, neuropathic pain, and epilepsy. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its specificity for the GABAB receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide. One direction is to further explore its potential therapeutic effects on depression, anxiety, addiction, neuropathic pain, and epilepsy. Another direction is to investigate its effects on other neurotransmitter systems in the brain. Additionally, the development of more soluble analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide could improve its usability in experimental settings.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-ethoxyaniline in the presence of a base to yield the desired product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic effects on various disorders. It has been shown to modulate the activity of the GABAB receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. This modulation has been linked to potential therapeutic effects on depression, anxiety, and addiction. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain and epilepsy.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-21-15-6-3-13(4-7-15)11-18(20)19-14-5-8-16-17(12-14)23-10-9-22-16/h3-8,12H,2,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLHBRSZQOSXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.